5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline
Description
5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline is a substituted aniline derivative characterized by:
- Fluorine at the para-position (C5) of the aromatic ring.
- A pyrrolidine moiety linked via a two-carbon ethoxy chain at the ortho-position (C2).
This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogs like 5-Fluoro-2-(1H-pyrrol-1-yl)aniline .
Properties
IUPAC Name |
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQIIYCMJJNKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 2-(pyrrolidin-1-yl)ethanol.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Etherification: The resulting 5-fluoro-2-aminoaniline is then reacted with 2-(pyrrolidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and the fluorine atom contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at C2 | Key Features |
|---|---|---|---|---|
| This compound | C12H16FN2O | 235.27 | Pyrrolidine-ethoxy | Flexible linker; basic amine |
| 5-Fluoro-2-[(1-methylpyrazol-4-yl)methoxy]aniline | C11H12FN3O | 221.24 | Pyrazole-methyl-ether | Aromatic heterocycle; H-bonding |
| 5-Fluoro-2-(1H-pyrrol-1-yl)aniline | C10H10FN3 | 191.21 | Pyrrole | Planar structure; π-π stacking |
| 5-Fluoro-2-(oxan-2-ylmethoxy)aniline | C12H16FNO2 | 237.26 | Tetrahydropyran-methoxy | Oxygen-rich; enhanced solubility |
| 5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline | C13H19FN3O | 252.31 | Methoxy + piperazine | Dual substituents; basic center |
Key Observations :
- Solubility: The tetrahydropyran analog (C12H16FNO2) exhibits higher solubility due to its oxygen-rich tetrahydropyran group . In contrast, the pyrrolidine-ethoxy derivative (target compound) may have lower solubility but better membrane permeability due to its lipophilic pyrrolidine .
Antimicrobial Activity
- 5-Fluoro-2-(1H-imidazol-1-yl)aniline (C9H8N3F) was identified in Burkholderia pseudomallei via fragment screening, suggesting a role in bacterial virulence .
Kinase Inhibition
Spectroscopic and Computational Data
- NMR Trends : Pyrrolidine-containing analogs show distinct δ 1.4–2.8 ppm signals for cyclic amine protons, absent in pyrazole or imidazole derivatives .
- LogD Values : The tetrahydropyran analog has a calculated LogD (pH 5.5) of ~2.1, indicating moderate lipophilicity, whereas pyrrolidine-ethoxy derivatives may exhibit higher LogD (~2.5–3.0) .
Biological Activity
5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline is a compound of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features suggest potential biological activities, including anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins involved in cell signaling pathways. The presence of the fluorine atom and the pyrrolidine moiety enhances its binding affinity to target sites, potentially leading to modulation of cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against HeLa cells, indicating significant antiproliferative activity (Table 1).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of migration |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity. Studies indicate that it possesses moderate efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Study 1: In Vitro Efficacy
A detailed investigation into the efficacy of this compound was conducted using a panel of cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with morphological changes observed under microscopy consistent with apoptotic cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.
Case Study 2: In Vivo Studies
In vivo studies utilizing mouse models have also been performed to assess the therapeutic potential of this compound. Administration of this compound resulted in significant tumor reduction compared to control groups. Histological examinations revealed reduced proliferation indices and increased apoptosis within tumor tissues.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline, and what key reaction parameters influence yield?
A common approach involves nucleophilic substitution or coupling reactions. For example, the pyrrolidine-ethoxy group can be introduced via alkylation of a fluorinated aniline precursor using 2-chloroethylpyrrolidine under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric excess of the alkylating agent (1.5–2.0 equiv) are critical for maximizing yield . Side reactions, such as over-alkylation or hydrolysis of the amine, can be mitigated by inert atmosphere (N₂/Ar) and anhydrous solvents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How should researchers validate the purity and structural integrity of this compound?
Combined analytical techniques are essential:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the pyrrolidine ring (δ 1.6–2.0 ppm for CH₂ groups) and the aniline moiety (δ 5.5–6.5 ppm for NH₂). ¹⁹F NMR (δ -110 to -120 ppm) verifies fluorine substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS ensures molecular weight accuracy (C₁₂H₁₆FN₂O: calc. 238.12 g/mol).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% area under the curve) .
Q. What solvent systems are optimal for in vitro biological assays involving this compound?
DMSO is a common solvent due to its high solubility for aromatic amines. Prepare stock solutions at 10–50 mM, followed by dilution in assay buffers (e.g., PBS). Note that DMSO concentrations >1% may interfere with cellular assays. Alternative solvents like ethanol or acetonitrile require compatibility testing with biological targets .
Advanced Research Questions
Q. How does the pyrrolidine substituent influence bioactivity compared to piperidine or other cyclic amine analogs?
The pyrrolidine ring’s smaller size (5-membered vs. piperidine’s 6-membered) alters steric and electronic interactions with biological targets. For example, pyrrolidine’s higher ring strain may enhance binding affinity to enzymes like monoamine oxidases or GPCRs compared to piperidine derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding poses, while SAR studies on analogs (e.g., 3-fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride) reveal trends in potency .
Q. How can researchers resolve contradictions in reported activity data for substituent positional isomers?
For example, 5-fluoro vs. 4-fluoro substitution on the aniline ring may lead to divergent pharmacological profiles. Systematic benchmarking using standardized assays (e.g., IC₅₀ determination in kinase inhibition) is critical. Comparative X-ray crystallography or NMR-based binding studies (e.g., STD-NMR) can identify structural determinants of activity differences .
Q. What strategies mitigate toxicity risks associated with this compound during in vivo studies?
- Acute Toxicity : Refer to SDS guidelines (e.g., skin/eye protection, LD₅₀ data from analogs like 2-(1H-pyrazol-5-yl)aniline) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat/human liver microsomes) to identify reactive metabolites. Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., Rule of Five compliance).
- MD Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer interaction studies .
Methodological Considerations
Q. What protocols are recommended for stability studies under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Fluorinated anilines are typically stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most aromatic amines) .
Q. How should researchers address low yields in large-scale synthesis?
- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.
- Catalysis : Explore Pd-catalyzed coupling for introducing the pyrrolidine-ethoxy moiety, which may improve regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
